molecular formula C40H50N8O6 B1662798 Daclatasvir CAS No. 1009119-64-5

Daclatasvir

Cat. No. B1662798
CAS RN: 1009119-64-5
M. Wt: 738.9 g/mol
InChI Key: FKRSSPOQAMALKA-CUPIEXAXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Daclatasvir is an antiviral medication used in combination with other medications to treat hepatitis C (HCV). The other medications used in combination include sofosbuvir, ribavirin, and interferon, vary depending on the virus type and whether the person has cirrhosis . It is marketed under the name DAKLINZA and is contained in daily oral tablets as the hydrochloride salt form .


Synthesis Analysis

The synthesis of this compound involves a multi-step continuous flow process without intermediate purification and solvent exchange . The process involves the use of innovative reaction chemistry and post-synthesis purification equipment .


Molecular Structure Analysis

A 3D model of HCV NS5A GT-4a was constructed and evaluated using molecular dynamics (MD) simulations. The generated model implies an intriguing new orientation of the AH relative to domain I .


Chemical Reactions Analysis

The spectrophotometric platform involved the synthesis of silver nanoparticles through a redox reaction between the reducing agent (this compound) and the oxidizing agent (silver nitrate) in the presence of polyvinylpyrrolidone as a stabilizing agent . The electrochemical conductometric platforms involved the reaction of this compound with three different precipitating reagents (silver nitrate, phosphomolybdic acid, and ammonium reineckate) to form ion associates between these reagents and this compound in the aqueous system .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 811.80 and a formula of C40H52Cl2N8O6 . It is soluble in DMSO at 148 mg/mL . In the parallel artificial membrane permeability assay, this compound demonstrated high permeability, with a permeability coefficient of 442 nm/s at pH 5.5 .

Scientific Research Applications

Daclatasvir as an Effective Treatment for Hepatitis C

This compound, known as Daklinza®, is an oral direct-acting antiviral that inhibits the hepatitis C virus (HCV) NS5A protein. It demonstrates potent pangenotypic activity and is effective in treating chronic HCV infection. This compound is particularly noted for its high sustained virological response rates when used in combination with other antivirals like peginterferon-α and ribavirin, especially in patients with HCV genotypes 1–4. It shows even higher response rates in an interferon-free, all-oral combination with sofosbuvir, with or without ribavirin. This treatment regimen is well-tolerated and exhibits a tolerability profile similar to that of a placebo (McCormack, 2015).

This compound's Role in Treating Hepatitis C Virus Genotype 4

Research has shown this compound's effectiveness in treating HCV genotype 4 infection. Studies on diverse genotype 4-infected populations have explored this compound's activity against this subtype, noting its effectiveness in vitro and in clinical scenarios. Most baseline sequences in genotype 4 patients have one or more NS5A polymorphisms associated with this compound resistance; however, high-level this compound resistance is uncommon before therapy. Clinical data suggest minimal impact of genotype 4 subtype and baseline polymorphisms on responses to this compound-containing regimens (Zhou et al., 2015).

This compound in HIV-HCV Coinfected Patients

This compound has been studied for its efficacy and safety in patients coinfected with HIV-1 and HCV. In a study involving both previously untreated and treated patients with HIV-1, the combination of this compound and sofosbuvir showed high rates of sustained virologic response across all HCV genotypes. This study underlined this compound's potential in treating HCV in a population also dealing with HIV-1, showcasing its broad applicability in diverse patient groups (Wyles et al., 2015).

This compound in Hepatocellular Uptake and Liver Transplant Recipients

Studies have focused on enhancing this compound's hepatocellular uptake and its efficacy in liver transplant recipients with severe recurrent HCV infection. One such study reported high sustained virological response in liver transplant recipients treated with this compound-based all-oral antiviral therapy. This therapy was well-tolerated and led to significant improvement in clinical status in most treated patients, demonstrating its effectiveness in a post-transplant setting (Fontana et al., 2016).

Novel Uses of this compound: COVID-19 Treatment and Nanosensors

Interestingly, this compound has been explored for potential use beyond HCV treatment. One study investigated its use in treating moderate or severe COVID-19, suggesting that this compound, in combination with standard care, reduced the durationof hospital stay compared to standard care alone. While the effects on mortality were not statistically significant, this study highlights the potential of this compound in treating COVID-19, warranting further investigation in larger-scale trials (Sadeghi et al., 2020).

In another innovative application, this compound has been used in the development of a novel electrochemical nanosensor. This sensor, designed for the determination of this compound, combines cobalt nanoparticles, chitosan, and multi-walled carbon nanotubes. It demonstrates a linear relationship between the this compound peak current and its concentration, with potential use in detecting this compound in human biological fluids and pharmaceutical formulations, underscoring the versatility of this compound in scientific research (Azab & Fekry, 2017).

Mechanism of Action

Target of Action

Daclatasvir is a direct-acting antiviral agent against Hepatitis C Virus (HCV) used for the treatment of chronic HCV genotype 1 and 3 infection . It primarily targets NS5A , a nonstructural phosphoprotein encoded by HCV . NS5A is involved in creating the replication complex for the virus, making it a crucial target for antiviral drugs .

Mode of Action

This compound exerts its antiviral action by preventing RNA replication and virion assembly via binding to NS5A . This binding to the N-terminus of the D1 domain of NS5A prevents its interaction with host cell proteins and membranes required for virion replication complex assembly . This compound is shown to target both the cis- and trans-acting functions of NS5A and disrupts the function of new HCV replication complexes by modulating the NS5A phosphorylation status .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the replication of the HCV RNA genome. By binding to NS5A, this compound disrupts the formation of the replication complex, thereby inhibiting the replication of the viral RNA . This disruption of the viral replication process leads to a decrease in viral load and eventually, the eradication of the virus from the body.

Pharmacokinetics

This compound undergoes rapid absorption, with a time to reach maximum plasma concentration of 1–2 hours and an elimination half-life of approximately 10 to 14 hours observed in single-ascending dose studies . Steady state was achieved by day 4 in multiple-ascending dose studies . This compound can be administered without regard to food or pH modifiers . This compound has low-to-moderate clearance with the predominant route of elimination via cytochrome P450 3A4-mediated metabolism and P-glycoprotein excretion and intestinal secretion . Renal clearance is a minor route of elimination for this compound .

Result of Action

The primary result of this compound’s action is the inhibition of HCV replication, leading to a decrease in viral load. This can lead to the eradication of HCV infection, which is associated with significant long-term health benefits including reduced liver-related damage, improved quality of life, reduced incidence of Hepatocellular Carcinoma, and reduced all-cause mortality .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of certain medications can affect the metabolism and excretion of this compound. Strong inhibitors of cytochrome P450 3A4 require a reduction of this compound dose from 60 to 30 mg once daily when co-administered . On the other hand, moderate inducers of cytochrome P450 3A4 require an increase of this compound dose from 60 to 90 mg once daily when co-administered . Co-administration of this compound with strong inducers of cytochrome P450 3A4 is contraindicated .

Safety and Hazards

Daclatasvir should not be used with St. John’s wort, rifampin, or carbamazepine . Common side effects when used with sofosbuvir and this compound include headache, feeling tired, and nausea . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

Daclatasvir was the first drug with demonstrated safety and therapeutic efficacy in treating HCV genotype 3 without the need for co-administration of interferon or Ribavirin . The therapy is intended to cure or achieve a sustained virologic response (SVR12), after 12 weeks of daily therapy . The brand Daklinza is being withdrawn by Bristol Myers Squibb in countries where the drug is not typically prescribed, and Bristol Myers Squibb says it will not enforce its patents in those countries . Future research paves the way for safe, tolerable, and effective treatment options for the vast majority of those infected with hepatitis C .

properties

IUPAC Name

methyl N-[(2S)-1-[(2S)-2-[5-[4-[4-[2-[(2S)-1-[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]pyrrolidin-2-yl]-1H-imidazol-5-yl]phenyl]phenyl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H50N8O6/c1-23(2)33(45-39(51)53-5)37(49)47-19-7-9-31(47)35-41-21-29(43-35)27-15-11-25(12-16-27)26-13-17-28(18-14-26)30-22-42-36(44-30)32-10-8-20-48(32)38(50)34(24(3)4)46-40(52)54-6/h11-18,21-24,31-34H,7-10,19-20H2,1-6H3,(H,41,43)(H,42,44)(H,45,51)(H,46,52)/t31-,32-,33-,34-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKRSSPOQAMALKA-CUPIEXAXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N1CCCC1C2=NC=C(N2)C3=CC=C(C=C3)C4=CC=C(C=C4)C5=CN=C(N5)C6CCCN6C(=O)C(C(C)C)NC(=O)OC)NC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N1CCC[C@H]1C2=NC=C(N2)C3=CC=C(C=C3)C4=CC=C(C=C4)C5=CN=C(N5)[C@@H]6CCCN6C(=O)[C@H](C(C)C)NC(=O)OC)NC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H50N8O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901026404
Record name Daclatasvir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901026404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

738.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Freely soluble (>700 mg/mL)
Record name Daclatasvir
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09102
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Mechanism of Action

NS5A is a viral nonstructural phospoprotein that is part of a functional replication complex in charge of viral RNA genome amplification on endoplasmic reticulum membranes. It has the ability to bind to HCV RNA. It is shown to have two distinct functions in HCV RNA replication based on phosphorylated states. Maintaining the HCV replication complex is mediated by the cis-acting function of basally phosphorylated NS5A and the trans-acting function of hyperphosphorylated NS5A modulates HCV assembly and infectious particle formation. Daclatasvir is shown to disrupt hyperphosphorylated NS5A proteins thus interfere with the function of new HCV replication complexes. It is also reported that daclatasvir also blocks both intracellular viral RNA synthesis and virion assembly/secretion in vivo.
Record name Daclatasvir
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09102
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS RN

1009119-64-5
Record name Daclatasvir
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1009119-64-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Daclatasvir
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09102
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Daclatasvir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901026404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Daclatasvir
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DACLATASVIR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LI2427F9CI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Daclatasvir
Reactant of Route 2
Daclatasvir
Reactant of Route 3
Daclatasvir
Reactant of Route 4
Daclatasvir
Reactant of Route 5
Reactant of Route 5
Daclatasvir
Reactant of Route 6
Reactant of Route 6
Daclatasvir

Q & A

Q1: How does daclatasvir exert its antiviral activity against HCV?

A1: this compound binds to NS5A, a viral protein essential for HCV replication. [] This binding disrupts the formation of the membranous web, the site of HCV RNA replication, thereby inhibiting viral replication. []

Q2: Does this compound affect NS5A stability or dimerization?

A2: No, studies indicate that this compound does not impact NS5A stability or its ability to form dimers. []

Q3: Are there multiple stages in the HCV life cycle that this compound targets?

A3: Yes, modeling suggests that this compound effectively blocks both viral RNA synthesis and virion assembly/secretion. []

Q4: Does this compound inhibit phosphatidylinositol-4 kinase IIIα (PI4KIIIα)?

A4: While PI4KIIIα is known to play a role in HCV replication, this compound’s inhibition of membranous web formation is not linked to a direct effect on this enzyme. []

Q5: What is the molecular formula and weight of this compound?

A5: This information is not provided in the research articles provided. You can find this information in drug databases or the this compound prescribing information.

Q6: Does this compound exhibit any catalytic properties?

A6: this compound is not described as having catalytic properties in these research articles. Its mechanism of action relies on binding and inhibiting NS5A rather than catalyzing a chemical reaction.

Q7: Have computational methods been employed to study this compound?

A10: Yes, molecular docking studies were used to investigate the interaction between this compound and NS5A dimers. [] Additionally, multiscale modeling helped understand this compound's effects on the HCV intracellular lifecycle. []

Q8: How do modifications to the this compound structure affect its activity?

A11: Research indicates that the Y93H mutation in NS5A, a common resistance mutation, impairs its interaction with a this compound derivative. [] This suggests that the region around the Y93 residue is crucial for this compound binding and activity.

Q9: What is the impact of body weight and other factors on this compound pharmacokinetics?

A12: Body weight and serum albumin were found to be significant determinants of this compound apparent volume of distribution in adolescents. [] Other factors like age, baseline BMI, hematocrit, and specific genotypes of ABCB11 and HNF4α also influenced this compound concentrations. []

Q10: Does this compound interact with drug transporters?

A13: Yes, this compound is a substrate of P-glycoprotein (P-gp), a drug transporter. []

Q11: Are there any clinically significant drug interactions with this compound?

A14: this compound requires dose adjustments when co-administered with atazanavir/ritonavir and efavirenz, both being potent modulators of CYP3A4, the enzyme primarily responsible for this compound metabolism. [, ] No significant interactions were observed with tenofovir. []

Q12: What is the clinical efficacy of this compound in treating chronic HCV infection?

A16: Numerous clinical trials have shown that this compound-based regimens achieve high sustained virologic response (SVR) rates in patients with various HCV genotypes, including those with cirrhosis and those who failed prior therapies. [, , , , , , , , , , , , , , , , , , , , , ]

Q13: What are the known mechanisms of resistance to this compound?

A17: The Y93H mutation in the NS5A protein is a well-characterized resistance mutation that reduces this compound's binding affinity and antiviral activity. [, , ]

Q14: What are potential future directions for research on this compound?

A14: Future research could focus on:

  • Optimizing DAA combinations for HCV genotype 3: Genotype 3, particularly in cirrhotic patients, remains a challenge. [] Further research is needed to optimize treatment strategies, potentially including the addition of ribavirin or exploring novel drug combinations.
  • Understanding the long-term effects of DAA therapy: While DAAs have revolutionized HCV treatment, long-term data on their impact on HCC risk are still emerging. [] Continued monitoring and research are essential to assess the long-term implications of DAA therapy on liver health.
  • Improving affordability and accessibility: Expanding access to affordable generic versions of this compound, especially in resource-limited settings, is crucial for achieving global HCV elimination goals. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.